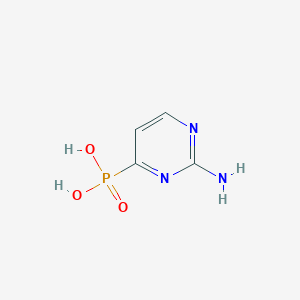

(2-aminopyrimidin-4-yl)phosphonic acid

Description

Significance of Pyrimidine-based Phosphonic Acids in Chemical Science

Pyrimidine-based phosphonic acids represent a significant class of compounds at the intersection of medicinal chemistry, materials science, and coordination chemistry. The pyrimidine (B1678525) nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide array of therapeutic agents. The incorporation of a phosphonic acid group can enhance the biological activity of the parent pyrimidine scaffold.

Phosphonic acids are known to be excellent mimics of phosphate (B84403) groups, which are ubiquitous in biological systems. This bioisosterism allows pyrimidine-based phosphonic acids to interact with biological targets such as enzymes and receptors that normally bind phosphate-containing substrates. This interaction can lead to the modulation of biological pathways, making these compounds promising candidates for drug discovery. For instance, they have been investigated for their potential as anticancer, antiviral, and antibacterial agents nih.gov.

Beyond their medicinal applications, the ability of phosphonic acids to coordinate with metal ions makes pyrimidine-based phosphonic acids valuable building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The nitrogen atoms in the pyrimidine ring can also participate in coordination, leading to the formation of complex and functional materials researchgate.net.

Historical Context and Evolution of Research on Phosphonic Acid Systems

The study of organophosphorus compounds, including phosphonic acids, has a rich history dating back to the 19th century. Early research was primarily focused on their synthesis and fundamental reactivity. A significant turning point in the field was the discovery of the biological activity of certain organophosphorus compounds in the mid-20th century, which spurred extensive research into their medicinal and agricultural applications.

The development of synthetic methodologies, such as the Michaelis-Arbuzov reaction, provided access to a wide variety of phosphonic acid derivatives. Over the years, research has evolved from the synthesis of simple alkyl and aryl phosphonates to the preparation of more complex and functionalized molecules, including those incorporating heterocyclic scaffolds like pyrimidine.

In recent decades, there has been a growing appreciation for the unique properties that the phosphonic acid group imparts to organic molecules. This has led to a resurgence of interest in phosphonic acid chemistry, with a focus on designing molecules with specific biological or material properties. The exploration of pyrimidine-based phosphonic acids is a direct outcome of this evolution, combining the established biological relevance of pyrimidines with the versatile functionality of phosphonic acids.

Scope and Research Objectives Pertaining to (2-aminopyrimidin-4-yl)phosphonic Acid

Current research on this compound is multifaceted, with several key objectives driving scientific inquiry. A primary focus is the development of efficient and scalable synthetic routes to this compound and its derivatives. While general methods for the synthesis of phosphonates and pyrimidines are known, the specific combination of these functionalities in this compound presents unique synthetic challenges that researchers are actively working to overcome.

Another major research objective is the thorough investigation of its biological activities. Given the prevalence of the 2-aminopyrimidine (B69317) scaffold in bioactive molecules, there is a strong rationale for exploring the potential of this compound as a therapeutic agent. Studies are likely to focus on its efficacy against a range of diseases, including cancer and infectious diseases, by evaluating its ability to inhibit specific enzymes or modulate cellular pathways nih.govnih.govtandfonline.com.

Furthermore, the coordination chemistry of this compound is an area of active investigation. Researchers are exploring its ability to form complexes with various metal ions, with the goal of creating novel materials with interesting structural and functional properties. This includes the synthesis of coordination polymers with potential applications in catalysis and materials science.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₄H₆N₃O₃P | 175.08 | 99171-12-7 001chemical.com |

| Pyrimidine | C₄H₄N₂ | 80.09 | 289-95-2 nih.gov |

Table 2: Key Research Areas for Pyrimidine-Based Phosphonic Acids

| Research Area | Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Design and synthesis of bioactive compounds | Anticancer, antiviral, antibacterial agents nih.gov |

| Materials Science | Development of functional materials | Coordination polymers, MOFs, catalysts researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2-aminopyrimidin-4-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N3O3P/c5-4-6-2-1-3(7-4)11(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDPFALIUBQQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1P(=O)(O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276161 | |

| Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99171-12-7 | |

| Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Aminopyrimidin 4 Yl Phosphonic Acid Systems

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (2-aminopyrimidin-4-yl)phosphonic acid in solution. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a detailed picture of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum provides information on the number and environment of protons. The 2-aminopyrimidine (B69317) ring is expected to show distinct signals for its aromatic protons and the amine (-NH₂) protons. The protons on the pyrimidine (B1678525) ring typically appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the amino and phosphonic acid substituents. nih.govchemicalbook.com The amine protons often present as a broad singlet. nih.gov

The ¹³C NMR spectrum reveals the carbon framework. Signals are expected for the four unique carbons of the pyrimidine ring. The chemical shifts of these carbons are influenced by their hybridization and proximity to the nitrogen atoms and the phosphonic acid group. nih.govrsc.org

³¹P NMR spectroscopy is particularly crucial for characterizing the phosphorus center. slideshare.netavantiresearch.com Phosphonic acids typically exhibit a single resonance in the ³¹P NMR spectrum, with a chemical shift that is sensitive to pH and the nature of substituents. rsc.orgresearchgate.netresearchgate.netmdpi.com The chemical shift is reported relative to an external standard, commonly 85% phosphoric acid. slideshare.net Coupling between the phosphorus nucleus and adjacent protons (²J(P,H)) or carbons (¹J(P,C), ²J(P,C)) can provide further structural confirmation.

Table 1: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrimidine Ring C-H | 6.0 - 8.5 | Exact shifts and multiplicity depend on substitution pattern. nih.govchemicalbook.com |

| ¹H | Amino (-NH₂) | 5.0 - 7.0 | Often a broad singlet, position can vary with solvent and concentration. nih.gov |

| ¹³C | Pyrimidine Ring C | 110 - 165 | Chemical shifts are influenced by the electronegative nitrogen atoms and substituents. nih.govrsc.org |

| ³¹P | Phosphonic Acid (-PO₃H₂) | 5 - 30 | Highly dependent on pH and solvent. Reported relative to 85% H₃PO₄. researchgate.netresearchgate.net |

This table presents expected chemical shift ranges based on data for similar functional groups and structures. Actual values may vary.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. researchgate.netmsu.edu

In the spectrum of this compound, characteristic bands for the aminopyrimidine and phosphonic acid moieties are expected. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.net The pyrimidine ring itself gives rise to a series of complex absorptions, including C-H stretching just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ range. researchgate.netresearchgate.netdergipark.org.tr

The phosphonic acid group has several distinct vibrational modes. A strong absorption due to the P=O double bond stretch is typically observed in the 970-1230 cm⁻¹ range. researchgate.net The P-O single bond and P-OH stretching vibrations are found in the 900-1200 cm⁻¹ and 924-942 cm⁻¹ regions, respectively. researchgate.net Broad absorption bands associated with the O-H stretching of the phosphonic acid group are also expected, often overlapping with N-H and C-H stretches in the 2500-3300 cm⁻¹ region. researchgate.netrsc.org

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C bonds of the pyrimidine ring, which may be weak in the IR spectrum. dtu.dksemanticscholar.orgresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

| 3300 - 3500 | N-H stretch | Amino (-NH₂) researchgate.net |

| 3000 - 3100 | C-H stretch (aromatic) | Pyrimidine Ring |

| 2500 - 3300 | O-H stretch (broad) | Phosphonic Acid (-PO₃H₂) rsc.org |

| 1600 - 1650 | C=N and C=C ring stretch | Pyrimidine Ring researchgate.netresearchgate.net |

| 1400 - 1600 | C=C ring stretch | Pyrimidine Ring dergipark.org.tr |

| 970 - 1230 | P=O stretch | Phosphonic Acid (-PO₃H₂) researchgate.net |

| 900 - 1100 | P-O stretch | Phosphonic Acid (-PO₃H₂) researchgate.net |

This table presents characteristic vibrational frequencies for the expected functional groups. The exact position and intensity of bands can be influenced by intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragment ions. A common fragmentation pathway for phosphorylated compounds is the neutral loss of the phosphoric acid moiety (H₃PO₃, 82 Da) or related fragments from the molecular ion. nih.govnih.gov

Subsequent fragmentation would likely involve the pyrimidine ring. Cleavage of the ring can occur, leading to characteristic fragment ions that can help confirm the structure of the heterocyclic core. sapub.org The fragmentation of the 2-aminopyrimidine ring can proceed through various pathways, including the loss of small molecules like HCN or cyanamide. The presence of an odd number of nitrogen atoms in the molecular ion follows the nitrogen rule, resulting in an odd nominal molecular weight. libretexts.orgmiamioh.edu

Table 3: Predicted Key Fragmentation Pathways for this compound

| Process | Lost Fragment | m/z Change | Description |

| Neutral Loss | H₃PO₃ | -82 | Characteristic loss of the phosphonic acid group. nih.govnih.gov |

| Neutral Loss | HPO₂ | -48 | Another possible loss from the phosphonic acid moiety. |

| Ring Cleavage | Varies | Varies | Fragmentation of the pyrimidine ring following initial losses. sapub.org |

This table outlines plausible fragmentation patterns based on the analysis of similar phosphorylated and heterocyclic compounds.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. researchgate.net This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. researchgate.netmdpi.com

For this compound, X-ray analysis would reveal the planarity of the pyrimidine ring and the tetrahedral geometry around the phosphorus atom. mdpi.com A key aspect of the solid-state structure is the extensive network of intermolecular interactions. Strong hydrogen bonds are expected to form between the phosphonic acid groups (P=O as acceptor, P-O-H as donor) and between the phosphonic acid and the aminopyrimidine moieties (amino group as donor, ring nitrogens as acceptors). chalcogen.ro These interactions dictate the crystal packing, influencing the material's physical properties. The compound may exist as a zwitterion in the solid state, with a proton transferred from the phosphonic acid to one of the basic nitrogen atoms of the pyrimidine ring. X-ray diffraction can confirm this by precisely locating the hydrogen atoms. chalcogen.ro

Table 4: Expected Structural Information from X-ray Diffraction

| Parameter | Expected Finding | Significance |

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Defines the symmetry and unit cell of the crystal. mdpi.com |

| Bond Lengths & Angles | C-N, C-C, P-O, P-C | Confirms connectivity and reveals electronic effects. researchgate.netmdpi.com |

| Hydrogen Bonding Network | P-O-H···N, N-H···O=P | Elucidates the supramolecular assembly and crystal packing. chalcogen.ro |

| Molecular Conformation | Torsion angles | Defines the 3D shape of the molecule in the solid state. |

This table summarizes the type of data obtained from a single-crystal X-ray diffraction study, based on analyses of similar molecular crystals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure of conjugated systems within a molecule. chalcogen.ro

The 2-aminopyrimidine ring is a chromophore that is expected to exhibit characteristic UV absorptions. The principal absorptions will likely be due to π → π* transitions within the aromatic pyrimidine system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyrimidine. An additional, weaker absorption at a longer wavelength due to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. The position and intensity of these absorption bands can be influenced by the solvent polarity and the protonation state of the molecule. chalcogen.ro This data can be used to calculate the optical band gap of the material. chalcogen.ro

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-intensity absorption associated with the conjugated pyrimidine ring. |

| n → π | > 300 | Low-intensity absorption involving non-bonding electrons on nitrogen atoms. |

This table provides a general overview of the expected electronic transitions based on the known spectroscopic properties of aminopyrimidines.

Computational Chemistry and Theoretical Investigations of 2 Aminopyrimidin 4 Yl Phosphonic Acid

Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-aminopyrimidin-4-yl)phosphonic acid at the molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its three-dimensional structure and electronic characteristics with high accuracy.

Molecular Geometry Optimization: The initial step in theoretical investigations involves optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). For molecules like this compound, this is typically performed using DFT methods, with the B3LYP functional being a common choice, combined with extended basis sets such as 6-311++G(d,p). This level of theory effectively accounts for electron correlation and includes polarization and diffuse functions, which are crucial for accurately describing systems with heteroatoms and potential hydrogen bonds. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can also be used for geometry optimization, providing a valuable comparison to DFT results. acs.org Calculations on related aminopyrimidine structures have shown that the pyrimidine (B1678525) ring is largely planar, with slight deviations possible depending on the nature and orientation of its substituents. acs.org The key geometrical parameters of interest for this compound would include the bond lengths and angles of the pyrimidine ring, the C-P bond length, the P-O and O-H bond lengths in the phosphonic acid group, and the dihedral angles defining the orientation of the phosphonic acid and amino groups relative to the ring.

Electronic Structure Analysis: Once the optimized geometry is obtained, a range of electronic properties can be calculated. The distribution of electron density is analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges, hybridization, and delocalization of electrons within the molecule. rsc.org For this compound, NBO analysis would reveal the charge distribution across the pyrimidine ring, the amino group, and the phosphonic acid moiety, highlighting the electron-donating nature of the amino group and the electron-withdrawing character of the phosphonic acid group.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔEgap), is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) moiety, while the LUMO may be distributed across the pyrimidine ring and the phosphonic acid group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the phosphonic acid group, indicating regions susceptible to electrophilic attack and hydrogen bond donation. Positive potential (blue) would be expected around the amino and hydroxyl protons, marking them as sites for nucleophilic attack and hydrogen bond acceptance.

Table 1: Representative Calculated Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value/Description |

| Optimized Geometry | The pyrimidine ring is nearly planar. The phosphonic acid group's orientation is defined by the C4-C5-C6-N1 and C3-C4-P-O dihedral angles. |

| HOMO Energy | Predicted to be around -6.5 eV to -7.0 eV, with electron density concentrated on the aminopyrimidine ring. |

| LUMO Energy | Predicted to be around -1.0 eV to -1.5 eV, with electron density distributed over the pyrimidine and phosphonic acid groups. |

| HOMO-LUMO Gap (ΔE) | Approximately 5.0 to 5.5 eV, suggesting high kinetic stability. |

| Dipole Moment | A significant dipole moment is expected due to the presence of polar NH₂, C=N, and PO(OH)₂ groups. |

| MEP Surface | Negative potential regions are located near the pyrimidine nitrogens and phosphonyl oxygens. Positive potential regions are near the amino and phosphonic acid hydrogens. |

| NBO Charges | Negative charges are predicted on N and O atoms. Positive charges are on H atoms. The phosphorus atom and the carbon atom attached to it (C4) would also carry partial positive charges. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a biological environment, such as in aqueous solution, over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its surroundings. tu-darmstadt.de

Conformational Analysis: While quantum calculations provide a static picture of the lowest energy state, MD simulations explore the full conformational landscape accessible at a given temperature. For this compound, key conformational degrees of freedom include the rotation around the C4-P bond and the orientation of the phosphonic acid group's hydroxyls. Theoretical conformational analysis on related organophosphorus compounds has shown that multiple stable rotamers can exist. nih.gov MD simulations can map the potential energy surface associated with these rotations, identifying the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

Intermolecular Interactions: MD simulations are particularly well-suited for analyzing non-covalent interactions between the solute and solvent molecules, or between solute molecules themselves. In an aqueous solution, the simulation would explicitly model the hydrogen bonding network between the water molecules and the functional groups of this compound. researchgate.net The amino group, the pyrimidine nitrogens, and the phosphonic acid group can all act as hydrogen bond donors and acceptors. nih.govmdpi.com Analysis of the MD trajectory can quantify these interactions, for instance, by calculating the radial distribution functions (RDFs) for water molecules around these functional groups. This reveals the structure of the hydration shell and the average number of hydrogen bonds formed, which is critical for the molecule's solubility and bioavailability. researchgate.net

Furthermore, MD simulations can investigate the propensity of this compound to form dimers or larger aggregates in solution. Studies on phosphonic acids have shown they can form strong hydrogen-bonded dimers. rsc.orgresearchgate.net The simulation can explore the stability of different dimeric arrangements, such as the formation of a cyclic dimer through hydrogen bonds between the phosphonic acid groups, and calculate the free energy of association. researchgate.net These intermolecular interactions are vital for understanding behavior in concentrated solutions and in the solid state. acs.org

Table 2: Parameters Analyzed in MD Simulations of this compound

| Parameter | Description and Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating conformational stability. rjeid.comnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. Used to analyze the structure of water around the solute's functional groups. readthedocs.io |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the solute and water, or between solute molecules, identifying key interaction sites. nih.gov |

| Dihedral Angle Distribution | Tracks the rotation around specific bonds (e.g., C4-P bond) to identify preferred conformations and rotational barriers. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent, providing insights into its hydrophobic/hydrophilic character and interactions. rjeid.com |

Docking Studies and Binding Mode Prediction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For this compound, docking studies are essential for identifying potential biological targets and elucidating its mechanism of action at a molecular level.

Methodology: The process begins with obtaining the 3D structures of both the ligand (this compound) and the target protein, typically from crystallographic databases like the Protein Data Bank (PDB). The ligand's structure is energy-minimized, often using the quantum methods described in section 4.1. The protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the binding site, scoring each pose based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) by approximating the free energy of binding, considering terms for electrostatic interactions, van der Waals forces, and hydrogen bonding.

Binding Mode Prediction: Docking studies on related aminopyrimidine derivatives have shown their potential to inhibit various enzymes, such as kinases and β-glucuronidase. nih.govmdpi.com For this compound, the results would predict the most stable binding pose and calculate a binding energy score. More importantly, the analysis reveals specific molecular interactions responsible for stabilizing the ligand-protein complex. Key interactions would likely involve:

Hydrogen Bonds: The amino group, pyrimidine nitrogens, and particularly the phosphonic acid group are potent hydrogen bond donors and acceptors. The phosphonic acid moiety can form strong salt-bridge interactions with positively charged residues like Arginine (Arg) or Lysine (Lys), or hydrogen bond with polar residues like Serine (Ser), Threonine (Thr), or Asparagine (Asn) in the active site.

π-Stacking/π-Cation Interactions: The aromatic pyrimidine ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), or in π-cation interactions with charged residues.

Hydrophobic Interactions: While the molecule is largely polar, hydrophobic contacts can still contribute to binding affinity.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogs. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Predicted Finding |

| Target Protein | Protein Kinase (e.g., Cyclin-dependent kinase 2 - CDK2, Epidermal Growth Factor Receptor - EGFR) mdpi.comacs.org |

| Binding Site | ATP-binding pocket |

| Binding Energy | Predicted to be in the range of -7 to -9 kcal/mol, suggesting a potentially strong binding affinity. |

| Key Hydrogen Bonds | The phosphonic acid group forms salt-bridge/H-bonds with a conserved Lysine residue in the active site. The aminopyrimidine N1 or N3 atoms form H-bonds with backbone amides in the hinge region of the kinase. |

| Other Interactions | π-π stacking between the pyrimidine ring and a Phenylalanine residue. |

| Predicted Pose | The aminopyrimidine core occupies the adenine-binding region, while the phosphonic acid group extends into the solvent-exposed region or interacts with the ribose-phosphate binding site. |

Analysis of Charge Transfer Interactions and Non-Linear Optical Properties

The electronic architecture of this compound, featuring an electron-donating amino group and an electron-accepting phosphonic acid group attached to a π-conjugated pyrimidine ring, suggests the potential for significant intramolecular charge transfer (ICT). This phenomenon and its consequences, such as non-linear optical (NLO) properties, can be investigated using computational methods.

Charge Transfer Analysis: Intramolecular charge transfer is quantified by analyzing the changes in electron density distribution upon electronic excitation. This is often studied using Time-Dependent Density Functional Theory (TD-DFT). NBO analysis on the ground state can also provide evidence of charge delocalization and hyperconjugative interactions that facilitate charge transfer. rsc.org The analysis reveals the flow of electron density from the donor (amino group) through the π-system (pyrimidine ring) to the acceptor (phosphonic acid group). The extent of this charge transfer is a key determinant of the molecule's electronic and optical properties.

Non-Linear Optical (NLO) Properties: Molecules with strong ICT characteristics often exhibit significant NLO responses, as the asymmetric charge distribution can be easily perturbed by an external electric field. The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Computational chemistry allows for the direct calculation of this tensor from the ground state electronic wave function using methods like TD-DFT. nih.gov

A large β value indicates a strong NLO response, making the material a candidate for applications in optoelectronics and photonics. The magnitude of β is directly related to the intensity of the ICT band in the electronic absorption spectrum and inversely related to the energy of this transition. Therefore, molecules with a low HOMO-LUMO gap and a large change in dipole moment between the ground and excited states are expected to have high β values. While related pyrimidinyl phosphonates have been investigated for these properties, it is also known that crystallization in a centrosymmetric space group can quench any bulk NLO effect, a factor that must be considered alongside the molecular properties. nih.govdovepress.com

Table 4: Predicted Charge Transfer and NLO Properties

| Property | Computational Method | Predicted Characteristics |

| Intramolecular Charge Transfer (ICT) | NBO, TD-DFT | Significant charge transfer from the amino group (donor) to the phosphonic acid group (acceptor) via the pyrimidine π-bridge is expected upon electronic excitation. |

| Ground State Dipole Moment (μ) | DFT | A moderate to high value is predicted due to the inherent asymmetry of the molecule. |

| Excited State Dipole Moment (μₑ) | TD-DFT | Expected to be significantly larger than the ground state dipole moment, indicating substantial charge redistribution in the excited state. |

| First Hyperpolarizability (β) | TD-DFT | A non-zero, potentially significant β value is predicted due to the donor-π-acceptor structure. Its magnitude would depend strongly on the planarity and electronic coupling between the functional groups. |

| Absorption Wavelength (λₘₐₓ) | TD-DFT | The main electronic transition corresponding to the ICT would likely occur in the UV region. |

Structure-Property Relationship Studies through Computational Modeling

Structure-Property Relationship (SPR) studies, including Quantitative Structure-Activity Relationships (QSAR), aim to correlate the structural or physicochemical properties of a molecule with its observed properties, such as biological activity or electronic behavior. Computational modeling is central to modern SPR, as it can generate a wide array of molecular descriptors that form the basis for these correlations.

Descriptor Generation: For this compound, a comprehensive set of descriptors can be calculated using the methods previously discussed. These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations (DFT), including HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, Mulliken and NBO atomic charges, and values from the MEP surface. rsc.org

Topological/Structural Descriptors: Based on the 2D graph of the molecule, such as molecular weight, bond counts, and connectivity indices.

Geometrical/3D Descriptors: Derived from the optimized 3D structure, including solvent-accessible surface area (SASA), molecular volume, and principal moments of inertia.

Docking-based Descriptors: Such as the calculated binding energy or the number and type of hydrogen bonds formed with a specific biological target.

Model Building: Once a set of descriptors is generated for this compound and a series of its analogs, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build a mathematical model. This model establishes a quantitative relationship between the calculated descriptors (the independent variables) and an observed property (the dependent variable), such as the inhibitory concentration (IC₅₀) against an enzyme.

For instance, a QSAR model might reveal that the inhibitory activity against a particular kinase is positively correlated with the energy of the HOMO (meaning a better electron donor is more active) and negatively correlated with the molecular volume (meaning smaller molecules fit better in the active site). Such models provide deep insights into the factors driving the molecule's properties and offer a predictive framework for designing new, improved compounds without the need for immediate synthesis and testing. nih.gov

Table 5: Key Computational Descriptors for SPR/QSAR Modeling

| Descriptor Category | Examples of Descriptors |

| Electronic | E_HOMO, E_LUMO, ΔE_gap, Dipole Moment, MEP minima/maxima, Atomic Charges (N, O, P) |

| Steric/3D | Molecular Volume, Solvent Accessible Surface Area (SASA), Molar Refractivity, Ovality |

| Thermodynamic | Heat of Formation, Hydration Energy |

| Docking | Binding Energy Score, Number of H-bonds, Ligand Efficiency |

| Topological | Molecular Weight, Wiener Index, Balaban Index |

Supramolecular Chemistry and Self Assembly of 2 Aminopyrimidin 4 Yl Phosphonic Acid

Hydrogen Bonding Networks in (2-aminopyrimidin-4-yl)phosphonic Acid Systems

The structure of this compound is rich with hydrogen bond donors and acceptors, predisposing it to form extensive and robust networks. The primary sites for these interactions are the phosphonic acid group (-P(O)(OH)₂), the amino group (-NH₂), and the nitrogen atoms within the pyrimidine (B1678525) ring.

The phosphonic acid group is a particularly potent hydrogen bond donor, with two acidic protons and a phosphoryl oxygen that acts as an acceptor. nih.gov Concurrently, the 2-aminopyrimidine (B69317) fragment presents multiple interaction points. The amino group provides two hydrogen bond donors, while the pyrimidine ring contains two nitrogen atoms that are effective hydrogen bond acceptors. This complementarity allows for the formation of predictable and stable hydrogen-bonding patterns known as supramolecular synthons.

Key potential hydrogen bonding interactions include:

Phosphonic Acid Dimers: The -P(O)(OH)₂ groups can form strong, centrosymmetric dimers through O-H···O=P hydrogen bonds.

Aminopyrimidine Dimers: The 2-aminopyrimidine moieties can form self-complementary dimers via N-H···N hydrogen bonds, a well-established motif in supramolecular chemistry.

Acid-Base Interactions: A highly probable and strong interaction is the hydrogen bond between the acidic phosphonic acid group and the basic pyrimidine ring nitrogen (P-O-H···N). This can lead to proton transfer, forming a zwitterionic species and resulting in charge-assisted hydrogen bonds, which are significantly stronger.

These primary interactions can combine to create complex one-, two-, or three-dimensional networks, the specifics of which are dictated by factors like solvent, temperature, and the presence of other interacting molecules.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role | Site |

|---|---|---|

| Phosphonic Acid | Donor | P-OH |

| Acceptor | P=O | |

| Amino Group | Donor | NH₂ |

Crystal Engineering and Design of Supramolecular Architectures

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design solid-state structures with desired properties. The dual functionality of this compound makes it an excellent candidate for this design approach. The reliable formation of the supramolecular synthons discussed previously allows for a degree of predictability in the resulting crystal packing.

The design of supramolecular architectures with this molecule involves leveraging the interplay between its different functional groups:

Dimensionality Control: The tetrahedral geometry of the phosphonic acid group, combined with the planar nature of the pyrimidine ring, can be used to direct the formation of structures with varying dimensionalities. nih.gov For instance, strong acid-pyrimidine interactions might form chains (1D), which are then linked into sheets (2D) by weaker aminopyrimidine interactions. These sheets can then stack to form a 3D architecture.

Hierarchical Assembly: The most robust synthons, such as the charge-assisted P-O-H···N interaction, are expected to form first, creating a primary structure. Weaker interactions can then guide the assembly of these primary structures into more complex, hierarchical arrangements.

Framework Formation: The ability of the phosphonic acid to coordinate with metal ions introduces the possibility of creating metal-organic frameworks (MOFs). beilstein-journals.org In such structures, the this compound would act as an organic linker, connecting metal centers into a porous, crystalline network. The aminopyrimidine moiety could then decorate the pores of the framework, offering further sites for interaction or functionalization.

Formation of Co-crystals and Adducts Involving this compound

A co-crystal is a multi-component crystal in which the constituents are held together by non-covalent interactions, typically hydrogen bonds. Given its combination of a strong acid (phosphonic acid) and a basic site (aminopyrimidine), this compound is an ideal component for forming co-crystals, particularly ionic co-crystals. nih.govacs.org

This molecule can play a dual role in co-crystal formation:

As a Co-former: It can be combined with other molecules, such as active pharmaceutical ingredients (APIs), to form co-crystals. If an API possesses a basic site (e.g., a pyridine (B92270) or amine), it can form a strong, charge-assisted hydrogen bond with the phosphonic acid group. This is a common strategy to improve the physicochemical properties of APIs, such as solubility and stability. nih.gov

As the Primary Component: The molecule itself can form co-crystals or adducts with other simple acids, bases, or neutral molecules. For example, co-crystallization with a di-basic molecule could lead to the formation of extended chains or networks where the this compound molecules bridge the co-former.

Studies on related systems, such as co-crystals of organic bases with phosphoric acid, have revealed a wide variety of hydrogen bonding motifs. nih.gov It is expected that this compound would exhibit similar versatility, leading to a rich landscape of potential co-crystal structures.

Table 2: Examples of Co-crystal Formation in Related Systems

| System | Interacting Groups | Resulting Structure Type | Reference |

|---|---|---|---|

| 5-aminoquinoline with Phosphoric Acid | Amino/Quinoline + Phosphoric Acid | Ionic Co-crystal | nih.gov |

| 1,2-Bis(4-pyridyl)ethane with Phosphoric Acid | Pyridyl + Phosphoric Acid | Ionic Co-crystal | nih.gov |

Self-assembly Processes and Hierarchical Nanostructures

Self-assembly is the spontaneous organization of molecules into ordered arrangements. While the previous sections focused on solid-state structures, this compound and its derivatives also have the potential to form complex nanostructures in solution. This process is typically driven by a balance of attractive and repulsive forces between the molecules and with the solvent.

For this compound itself, its high polarity may lead to the formation of small, ordered aggregates in certain solvents. However, its potential for creating hierarchical nanostructures is most evident when considering amphiphilic derivatives. An amphiphile is a molecule possessing both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part.

By chemically attaching a long hydrocarbon chain (a hydrophobic tail) to the this compound molecule (the hydrophilic head), one could create a powerful amphiphile. In an aqueous environment, these amphiphilic molecules would be expected to self-assemble to minimize the unfavorable contact between the hydrophobic tails and water. This can lead to the formation of various hierarchical nanostructures, such as:

Micelles: Spherical aggregates with the hydrophilic heads on the surface and the hydrophobic tails sequestered in the core.

Vesicles (or Phosphosomes): Spherical structures with a bilayer membrane enclosing an aqueous compartment, similar to a liposome.

Nanorods or Nanotubes: Elongated, cylindrical structures.

The specific structure formed would depend on the molecular geometry of the amphiphile and the assembly conditions. The hydrogen-bonding capabilities of the aminopyrimidine head groups would add another layer of control, allowing for specific interactions at the surface of these nanostructures.

Influence of Phosphonic Acid Moiety on Supramolecular Recognition

The phosphonic acid group is not merely a passive component; its unique properties exert a dominant influence on the supramolecular recognition events involving this compound. nih.gov

Several key features of the phosphonic acid moiety are critical:

Acidity and Charge: Phosphonic acids are strong acids, with pKa values that ensure they are at least partially deprotonated under many conditions. beilstein-journals.org This leads to the formation of phosphonate (B1237965) anions, which can engage in powerful charge-assisted hydrogen bonds and electrostatic interactions, often dictating the primary structure of an assembly.

Hydrogen Bonding Strength: The P(O)(OH)₂ group is a highly effective hydrogen bond donor and acceptor, capable of forming multiple, simultaneous hydrogen bonds. This multivalency allows it to act as a strong organizational center in a crystal lattice.

Bioisosterism: The phosphonate group is a well-known bioisostere of the phosphate (B84403) group, which is ubiquitous in biological systems. nih.gov This means it can mimic the interactions of natural phosphates, making phosphonic acid-containing molecules valuable tools for studying biological recognition and for the design of enzyme inhibitors. mdpi.com

Coordination Chemistry of 2 Aminopyrimidin 4 Yl Phosphonic Acid

Metal-Ligand Complexation with the Phosphonate (B1237965) Group

The phosphonate group (–PO(OH)₂) is a key player in the coordination chemistry of (2-aminopyrimidin-4-yl)phosphonic acid, acting as a robust binding site for a wide range of metal ions. The coordination can occur through one, two, or all three of its oxygen atoms, leading to monodentate, bidentate, or tridentate binding modes. This flexibility allows the phosphonate group to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.

Studies on analogous phosphonate-containing ligands have demonstrated the strong affinity of the phosphonate moiety for metal ions. For instance, research on lanthanide complexes with imino-phosphonate ligands has shown that the phosphonate oxygen donors are crucial in forming stable, nine-coordinate complexes. swan.ac.uk In these structures, the lanthanide center is typically coordinated by the nitrogen atoms of the macrocycle and the oxygen atoms of the phosphonate groups, forming a distorted tricapped trigonal prismatic geometry. swan.ac.uk

The increased basicity of the phosphonate group compared to a phosphate (B84403) group enhances its metal ion affinity. nih.gov This is a significant factor in the stability of the resulting metal complexes. In systems containing copper(II) ions and pyrimidine (B1678525) nucleotides, the phosphate groups are the primary coordination sites at lower pH values. mdpi.comnih.gov This suggests that the phosphonate group of this compound would also be readily protonated or deprotonated depending on the pH, influencing its coordination behavior.

The coordination of the phosphonate group can be characterized using various spectroscopic techniques. For example, in copper(II) complexes with α-aminophosphonates, infrared (IR) spectroscopy can reveal the coordination of the P=O group through shifts in its stretching frequency. nih.gov Furthermore, ³¹P NMR spectroscopy is a powerful tool to probe the local environment of the phosphorus atom upon complexation. mdpi.comnih.gov

Table 1: Coordination Modes of the Phosphonate Group

| Coordination Mode | Description | Bridging Capability |

| Monodentate | One oxygen atom coordinates to a single metal center. | Can act as a terminal ligand. |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group bind to the same metal center. | Forms a stable chelate ring. |

| Bidentate Bridging | Two oxygen atoms from the same phosphonate group bind to two different metal centers. | Connects two metal centers. |

| Tridentate | All three oxygen atoms coordinate to one or more metal centers. | Can bridge multiple metal centers, leading to complex architectures. |

Pyrimidine Nitrogen Atom Coordination in Metal Complexes

The pyrimidine ring of this compound contains two nitrogen atoms (N1 and N3) that can act as potential coordination sites. The involvement of these nitrogen atoms in metal binding, often in conjunction with the phosphonate group, can lead to the formation of stable chelate rings and extended supramolecular structures.

The coordination of the pyrimidine nitrogen is highly dependent on the metal ion and the reaction conditions. Studies on copper(II)-malonate complexes with 2-aminopyrimidine (B69317) as an auxiliary ligand have shown that the pyrimidine nitrogen can participate in coordination. nih.gov In these complexes, the 2-aminopyrimidine molecules are often protonated and interact with the metal-malonate framework through hydrogen bonding. nih.gov

In other systems, direct coordination of the pyrimidine nitrogen to the metal center is observed. For example, in a one-dimensional copper(II) coordination polymer with 4-aminobenzoic acid, the amino group and a carboxylate oxygen atom from different ligands coordinate to the copper center. nih.gov By analogy, the amino group and a pyrimidine nitrogen of this compound could coordinate to a metal ion.

The protonation state of the pyrimidine ring, influenced by the pH of the system, plays a critical role in its coordination ability. At lower pH, the nitrogen atoms may be protonated, favoring their participation in hydrogen bonding rather than direct coordination. mdpi.comnih.gov Spectroscopic techniques such as ¹³C NMR can be used to identify the coordination of the pyrimidine ring by observing shifts in the signals of the carbon atoms adjacent to the nitrogen atoms. mdpi.comnih.gov

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its phosphonate and pyrimidine moieties, makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. swan.ac.ukresearchgate.net The ability of the phosphonate group to bridge multiple metal centers and the potential for the pyrimidine nitrogen atoms to act as additional linkers allows for the formation of diverse and high-dimensional structures. nih.gov001chemical.com

The synthesis of these materials typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. researchgate.net The choice of metal ion, solvent, temperature, and the ligand-to-metal ratio can significantly influence the resulting structure and topology. For instance, the use of different metal ions with the same ligand can lead to isostructural frameworks or entirely different architectures.

The design principles for creating specific network topologies with phosphonate-based ligands are an active area of research. By carefully selecting the metal precursor and reaction conditions, it is possible to control the dimensionality and connectivity of the resulting framework. swan.ac.uk For example, the use of metal clusters as secondary building units (SBUs) can lead to more complex and porous structures.

Bimetallic coordination polymers can also be synthesized using ligands like this compound, where two different metal ions are incorporated into the framework. This can lead to materials with enhanced properties, such as improved catalytic activity or selective gas adsorption.

Structural Diversity and Topology of this compound Coordination Compounds

The coordination compounds of this compound are expected to exhibit significant structural diversity due to the ligand's flexibility and multiple binding sites. The interplay between the coordination of the phosphonate group and the pyrimidine nitrogen atoms can result in a wide range of topologies, from simple mononuclear complexes to intricate three-dimensional frameworks.

Supramolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structures and extending the dimensionality of the coordination compounds. nih.gov The amino group and the pyrimidine ring are particularly effective in forming hydrogen bonds, which can link individual complex units into higher-dimensional networks. nih.govnih.gov For example, in the crystal structure of a Cu(II)-malonate complex with 2-aminopyrimidine, extensive hydrogen bonding involving the protonated aminopyrimidine molecules leads to a complex three-dimensional supramolecular assembly. nih.gov

The topology of the resulting coordination polymers can be described using notation such as the (4,4) sql topology for two-dimensional square grid networks or more complex topologies for three-dimensional frameworks. researchgate.net The specific topology is determined by the coordination number and geometry of the metal ion and the connectivity of the ligand.

Table 2: Examples of Topologies in Coordination Polymers with Related Ligands

| Ligand System | Metal Ion | Resulting Topology | Reference |

| 3-(1H-imidazol-4-yl)benzoic acid | Cd(II) | 2D network with (4,4) topology | researchgate.net |

| 3-(1H-imidazol-4-yl)benzoic acid | Co(II) | 2D network with 6³-hcb topology | researchgate.net |

| 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid | Cu(II) | 3D architecture with (6⁵·8)-CdSO₄ topology | |

| 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid | Co(II)/Zn(II) | 2D layer structure with (4,4) sql topology |

Mechanistic Insights into Complex Formation

Understanding the mechanism of complex formation between this compound and metal ions is essential for controlling the synthesis of desired structures. The complexation process is likely to be a stepwise reaction, with the initial coordination occurring at the most basic site, followed by chelation or bridging involving other functional groups.

At lower pH, the phosphonate group is expected to be the primary binding site due to its higher basicity compared to the pyrimidine nitrogen atoms. mdpi.comnih.gov As the pH increases, the pyrimidine nitrogen atoms can become deprotonated and available for coordination. The formation of a chelate ring involving both the phosphonate group and a pyrimidine nitrogen atom would be a thermodynamically favorable process.

Studies on the hydrolysis of ATP in the presence of metal ions provide valuable mechanistic insights that can be extrapolated to phosphonate-containing ligands. nih.gov The coordination of a metal ion to the phosphate/phosphonate group can activate it for nucleophilic attack. Similarly, the formation of a five-membered chelate involving an ether oxygen in acyclic nucleoside phosphonates has been shown to favor coordination at the α-phosphonate group, which is a crucial step in their biological activity. nih.gov While this compound does not have an ether oxygen, the principle of chelation-assisted coordination is relevant.

The kinetics of complex formation can be influenced by various factors, including the lability of the metal ion's coordination sphere and the steric hindrance of the ligand. In situ techniques, such as UV-Vis and NMR spectroscopy, can be employed to monitor the speciation of the complexes in solution and gain insights into the reaction pathways. mdpi.comnih.gov

Chemical Biology and Mechanistic Studies of 2 Aminopyrimidin 4 Yl Phosphonic Acid Derivatives

Enzyme Inhibition Mechanisms of (2-aminopyrimidin-4-yl)phosphonic Acid Analogues

The unique structure of this compound, combining a heterocyclic amine with a phosphonic acid group, suggests potential for interaction with multiple classes of enzymes. The 2-aminopyrimidine (B69317) moiety is recognized as a "privileged scaffold" in medicinal chemistry, known for its role in kinase inhibition, while the phosphonic acid group is a well-established mimic of phosphate (B84403) esters, making it a classic inhibitor of phosphatases. researchgate.net

Inhibition of Phosphatase Enzymes (e.g., Tyrosine Phosphatases)

The phosphonic acid group is a key pharmacophore for inhibiting phosphatases, enzymes that cleave phosphate groups from substrates. Phosphonic acids act as substrate analogues, binding to the enzyme's active site but being resistant to the enzymatic hydrolysis that a phosphate ester would undergo.

Research on various aryl-containing phosphonates demonstrates their role as competitive inhibitors of protein tyrosine phosphatases (PTPs), such as PTP-1B. rsc.org For instance, compounds like (naphth-2-yl)difluoromethylphosphonic acid have been shown to inhibit PTP-1B with IC50 values in the micromolar range. rsc.org The inhibitory mechanism involves the phosphonate (B1237965) group interacting with the phosphatase active site. rsc.orgresearchgate.net Studies on other phosphonic acid inhibitors reveal that a high affinity for acid phosphatases often requires a bulky, hydrophobic moiety (like the pyrimidine (B1678525) ring) separated from the phosphorus atom. nih.gov This suggests that the this compound structure is well-suited for phosphatase inhibition. The phosphonate group can form hydrogen bonds and engage in electrostatic interactions, allowing for selective binding to target proteins. researchgate.net

Table 1: Inhibition of Phosphatases by Analogous Phosphonic Acid Compounds

| Compound Name | Target Enzyme | Inhibition Constant (IC50 / Ki) | Type of Inhibition |

|---|---|---|---|

| (naphth-2-yl) difluoromethylphosphonic acid | PTP-1B | 40-50 µM (IC50) | Competitive |

| (napthy-1-yl) difluoromethylphosphonic acid | PTP-1B | 40-50 µM (IC50) | Not specified |

| p-Aminobenzylphosphonic acid | Acid Phosphatase (b1 form) | 400 µM (Ki) | Competitive |

| p-Aminobenzylphosphonic acid | Acid Phosphatase (b2 form) | 600 µM (Ki) | Competitive |

Data sourced from multiple studies on phosphonic acid analogues. rsc.orgnih.govmdpi.com

Inhibition of Glucuronidase Enzymes

The 2-aminopyrimidine core is central to the inhibition of β-glucuronidase, an enzyme linked to various pathological conditions. ijpsjournal.comnih.gov An elevated activity of this enzyme is associated with diseases like colon cancer and urinary tract infections. ijpsjournal.com

A study involving twenty-seven synthesized 2-aminopyrimidine derivatives identified several potent inhibitors of β-glucuronidase. ijpsjournal.comnih.gov One of the most active compounds, featuring a substituted 2-aminopyrimidine core, exhibited an IC50 value of 2.8 ± 0.10 µM, which is significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). ijpsjournal.comnih.govnih.gov The inhibitory activity is closely tied to the substituents on the pyrimidine ring, with in silico studies indicating that the presence of specific donor or acceptor functionalities is crucial for potent inhibition. ijpsjournal.com

Table 2: β-Glucuronidase Inhibitory Activity of an Analogous 2-Aminopyrimidine Derivative

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound 24 (a 2-aminopyrimidine derivative) | β-Glucuronidase | 2.8 ± 0.10 |

Data from a study on synthesized 2-aminopyrimidine derivatives. ijpsjournal.comnih.govnih.gov

Kinase Inhibition Profiles (e.g., EGFR, c-FMS, c-KIT, PDGFR)

The 2-aminopyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, which are critical in cancer therapy. researchgate.net Many successful anticancer drugs are aminopyrimidine derivatives that function by inhibiting protein kinases (PKs), as they act as bioisosteres of the purine (B94841) scaffold of ATP. researchgate.net

Derivatives of 2-aminopyrimidine have been developed as potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNK), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govjohnshopkins.edu For example, a series of 4-piperazinyl-2-aminopyrimidines were designed as dual inhibitors of JAK2 and FLT3 for treating acute myeloid leukemia (AML). johnshopkins.edu One compound from this series, 11r, showed potent inhibitory activity against JAK2 and FLT3 with IC50 values of 2.01 nM and 0.51 nM, respectively. johnshopkins.edu While some studies on phosphonate-containing compounds designed as tyrosine kinase inhibitors showed limited activity, the aminopyrimidine core itself is a well-established kinase-binding element. researchgate.netpnas.org

Molecular Interactions with Biological Macromolecules

The biological activity of this compound analogues stems from specific molecular interactions with their target enzymes.

Phosphatase Interactions : In phosphatases, the negatively charged phosphonate group is crucial for binding. Molecular modeling studies of phosphonic acid inhibitors show that the aminophosphonate fragment binds in a highly uniform manner. The phosphonate anion typically engages in bidental complexation with essential metal ions (like Zn²⁺ in some aminopeptidases) in the active site and forms additional hydrogen bonds with key amino acid residues, such as tyrosine. A strong hydrogen bond also frequently forms between the inhibitor's amine moiety and an acidic residue like glutamate (B1630785) in the enzyme's binding pocket.

Glucuronidase Interactions : For β-glucuronidase inhibitors based on the 2-aminopyrimidine scaffold, molecular docking studies have been performed to predict binding modes. ijpsjournal.com These studies suggest that the potency of inhibition is dependent on the formation of key interactions within the enzyme's binding pocket, highlighting the importance of specific functional groups on the pyrimidine derivative for high-affinity binding. ijpsjournal.comnih.gov

Kinase Interactions : In protein kinases, the 2-aminopyrimidine core commonly acts as a hinge-binder. It forms critical hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region of the kinase ATP-binding pocket. This mimics the interaction of the adenine (B156593) portion of ATP, effectively blocking the enzyme's activity. researchgate.net The specific substitutions on the pyrimidine ring then determine the inhibitor's selectivity and interactions with other parts of the binding site.

Phosphoantigenic Properties and Immunomodulation Research

Phosphoantigens (pAgs) are small-molecule pyrophosphates that activate a specific subset of human T cells known as Vγ9Vδ2 T cells, which are important in immune responses to infection and cancer. researchgate.net The activation is mediated by the binding of pAgs to the intracellular domain of the butyrophilin 3A1 (BTN3A1) protein. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Activity

The biological activity of this class of compounds is highly dependent on their specific molecular structure, as revealed by numerous Structure-Activity Relationship (SAR) studies on related analogues.

For Phosphatase Inhibition : SAR studies on phosphonic acid inhibitors of phosphatases have established several key principles. A high affinity often requires a bulky, hydrophobic group (which the aminopyrimidine ring could provide) positioned at a specific distance from the phosphonate group. nih.gov For phenylglycine phosphonic acid analogues, substitutions on the aromatic ring significantly influence the affinity, even though the core aminophosphonate fragment binds in a consistent manner.

For Glucuronidase Inhibition : In the case of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, SAR analysis has shown that the nature and position of substituents on the pyrimidine ring are critical. The fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines led to a range of activities, with specific substitutions resulting in compounds much more potent than the standard inhibitor. ijpsjournal.comnih.gov

Advanced Research Applications of 2 Aminopyrimidin 4 Yl Phosphonic Acid

Design of Functional Materials Incorporating (2-aminopyrimidin-4-yl)phosphonic Acid

The ability of this compound to act as a multidentate ligand has made it a prime candidate for the construction of sophisticated supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

Similarly, the use of 5-pyrimidyl phosphonic acid as a building block has led to the synthesis of various coordination polymers, including bimetallic Cu/Ag polymers. nih.gov The flexibility and coordination modes of such ligands allow for the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. nih.govresearchgate.netresearchgate.net The resulting coordination polymers can exhibit interesting properties, such as photoluminescence, which is influenced by the nature of the metal ion and the ligand's electronic structure. mdpi.commdpi.com

The development of amino-functionalized MOFs with high physicochemical stability is a major goal for practical applications. rsc.org The incorporation of ligands like this compound can contribute to the creation of robust frameworks with tailored pore environments for selective guest molecule interactions. rsc.orgresearchgate.net

Table 1: Examples of Functional Materials Based on Pyrimidine (B1678525) and Phosphonate (B1237965) Ligands

| Material Type | Ligand(s) | Metal Ion(s) | Key Features & Applications |

| Metal-Organic Framework | Aminopyrimidine-functionalized diisophthalate | Copper | High selectivity for C2H2 and CO2 adsorption over CH4. mdpi.com |

| Coordination Polymer | 5-pyrimidyl phosphonic acid | Copper, Silver | Formation of 1D, 2D, and bimetallic polymers. nih.gov |

| Coordination Polymer | 2-pyrimidinecarboxylate | Various d and 4f metals | Luminescent properties for sensor applications. researchgate.net |

| Metal-Organic Framework | Amino-functionalized dicarboxylate | Indium, Aluminum, Zirconium | High stability, gas storage (H2), and hydrocarbon separation. rsc.org |

| Coordination Polymer | 4,6-di(1H-imidazol-1-yl)-pyrimidine | Various | Synthesis of diverse coordination networks. researchgate.net |

| Coordination Polymer | 2-(diphenylphosphino)pyrimidine | Copper(I) | 1D coordination polymer with luminescent properties. nih.gov |

Surface Functionalization and Interface Chemistry

The phosphonic acid group in this compound provides a strong anchor for binding to a variety of metal oxide surfaces, such as titanium oxide (TiO2), aluminum oxide (Al2O3), and stainless steel. nih.govacs.orgnih.govresearchgate.net This property is extensively used to form self-assembled monolayers (SAMs) that can alter the surface properties of materials in a controlled manner. nih.govrsc.orgscite.airesearchgate.net

The formation of SAMs with aminophosphonic acids on titanium oxide has been investigated as a strategy for the biofunctionalization of implants. nih.govfau.deresearchgate.net The phosphonate group binds to the TiO2 surface, leaving the amino group exposed at the outer interface. nih.govfau.de This exposed amino group can then be used for the covalent coupling of biomolecules, such as amino acids and antimicrobial peptides, to improve the biocompatibility and antibacterial properties of the implant material. nih.govfau.deresearchgate.net Studies have shown that the length of the alkyl chain in amino-alkylphosphonates can impact the surface properties and the efficiency of subsequent molecular coupling. nih.gov

The ability to functionalize surfaces with this compound can be extended to various other applications. The pyrimidine ring and the amino group can introduce specific chemical functionalities and electronic properties to the surface. For instance, the basic nitrogen atoms of the pyrimidine ring could influence the surface's acid-base properties and its interaction with different molecules. This could be relevant for applications in sensing, catalysis, and electronics, where the interface chemistry plays a crucial role. rsc.org

Table 2: Surface Functionalization with Aminophosphonic Acids

| Substrate | Functionalizing Agent | Key Findings | Potential Application |

| Porous Titanium Oxide | Aminophosphonates and Fmoc-Leucine | Successful two-step deposition forming an oriented monolayer with exposed amine groups for amino acid coupling. nih.govfau.deresearchgate.net | Biofunctionalization of medical implants. nih.govfau.deresearchgate.net |

| Polished Titanium Surfaces | 6-aminohexylphosphonic acid (AC6P) and 12-aminododecylphosphonic acid (AC12P) | Formation of aminophosphonate monolayers, with oxygen plasma treatment enhancing anchoring. acs.org | Immobilization of antimicrobial peptides. acs.org |

| Stainless Steel 316L | Alkylphosphonic acids | Covalent binding as phosphonates in a bidentate manner, forming a complete monolayer at room temperature. nih.govresearchgate.net | Corrosion protection and surface modification. nih.govresearchgate.net |

| Aluminum Surfaces | Alkylphosphonic acids | Formation of very hydrophobic self-assembled monolayers. researchgate.net | Tribological coatings and modifying surface energy. researchgate.net |

Catalysis and Organocatalysis with this compound Derivatives

The presence of both a Lewis basic pyrimidine ring and a Brønsted acidic phosphonic acid group, along with a nucleophilic amino group, suggests that this compound and its derivatives have significant potential in catalysis. While specific studies focusing solely on this compound are limited, the broader classes of aminophosphonic acids and pyrimidine derivatives are known to be active in various catalytic systems.

Metal complexes of aminophosphonic acids have been explored for their catalytic activity. nih.govnih.gov The amino and phosphonate groups can chelate metal ions, creating a stable catalytic center. These complexes have the potential to be used in a range of organic transformations. Furthermore, the field of organocatalysis has seen the use of aminophosphonic acids and their derivatives. acs.orgrsc.org For instance, chiral aminophosphonates can be synthesized with high enantioselectivity using organocatalysts, highlighting the interaction of these functional groups within a catalytic cycle. acs.orgacs.org

A notable example is the use of a bimetallic MOF containing phosphorous acid groups as a catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov This demonstrates the potential of combining the functionalities present in this compound within a catalytic framework. The synergistic effect of different functional groups can lead to enhanced catalytic activity and selectivity. nih.gov Additionally, modified bone char has been used as a solid acid catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives, showcasing the catalytic relevance of pyrimidine structures in organic synthesis. nih.gov

Table 3: Catalytic Potential of Related Compounds

| Catalyst Type | Key Components | Reaction Catalyzed | Reference |

| Bimetallic-Organic Framework | Iron, Zirconium, Phosphorous acid groups | Synthesis of pyrido[2,3-d]pyrimidines | nih.gov |

| Solid Acid Catalyst | Modified Bone Char | Synthesis of pyrimidine-5-carbonitrile derivatives | nih.gov |

| Organocatalyst | Chiral Thiourea | Enantioselective isomerization of α-iminophosphonates | acs.orgacs.org |

| Light-induced Synthesis | Vinyl azides | One-pot synthesis of pyrimidine derivatives | nih.gov |

Bioimaging and Analytical Methodologies

The combination of a metal-chelating phosphonate group and a fluorescent or chromophoric pyrimidine moiety makes this compound an interesting candidate for the development of probes for bioimaging and analytical sensors.

In the field of analytical sensors, the phosphonate group is known to have a strong affinity for certain metal ions. nih.gov This interaction can be exploited to design fluorescent or colorimetric sensors. For example, a sensor based on this compound could exhibit a change in its fluorescence properties upon binding to a target metal ion. The pyrimidine ring's fluorescence could be quenched or enhanced depending on the nature of the metal ion and the binding mechanism. rsc.orgnanochemres.org Furthermore, biosensors based on metal ion-phosphate chelation are an emerging area where compounds like this compound could find application. nih.govnih.gov

Table 4: Potential in Bioimaging and Analytical Methods

| Application | Key Functional Groups | Principle |

| Lanthanide-based Bioimaging | Pyrimidine ring, Phosphonic acid | The pyrimidine acts as an antenna to sensitize a coordinated lanthanide ion, leading to characteristic luminescence. nih.govrsc.orgnih.gov |

| Metal Ion Sensing | Phosphonic acid, Pyrimidine ring | The phosphonate group binds to the target metal ion, causing a change in the fluorescence of the pyrimidine moiety. nih.govrsc.orgmdpi.com |

| Biosensor Development | Phosphonic acid | Utilizes the specific interaction between phosphonate groups and certain metal ions or other biological molecules for detection. nih.govnih.gov |

Optoelectronic Applications

Pyrimidine derivatives have been extensively investigated for their use in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). mdpi.comspiedigitallibrary.orgresearchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent building block for electron-transporting and host materials in OLEDs. spiedigitallibrary.orgresearchgate.net The incorporation of this compound or its derivatives into organic semiconductors could offer a way to fine-tune their electronic properties and device performance.

In OLEDs, pyrimidine-based materials can serve as fluorescent emitters, often in combination with electron-donating moieties to create donor-acceptor structures. mdpi.com These materials can exhibit high photoluminescence quantum yields and their emission color can be tuned by modifying the chemical structure. rsc.org For instance, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have been developed that show excellent performance in blue OLEDs. rsc.org

The phosphonic acid group of this compound could also be used to anchor these organic semiconductors to metal oxide electrodes, improving the interface and facilitating charge injection or extraction in optoelectronic devices. This could lead to more efficient and stable devices. The coordination of the pyrimidine and phosphonate groups to metal ions can also lead to the formation of photoluminescent coordination polymers, where the emission properties are a result of ligand-to-metal charge transfer or intra-ligand transitions. mdpi.commdpi.comnih.govrsc.org

Table 5: Optoelectronic Applications of Pyrimidine Derivatives

| Application | Material Type | Role of Pyrimidine | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Emitter | Electron-accepting moiety in donor-acceptor structures. mdpi.com | High photoluminescence quantum yield, tunable emission. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Host Material | Electron-transporting building block. spiedigitallibrary.orgresearchgate.net | Good electron injection and transport properties. spiedigitallibrary.org |

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) Emitter | Acceptor core. rsc.org | Small singlet-triplet splitting energy, high external quantum efficiency. rsc.org |

| Photoluminescent Materials | Coordination Polymers | Ligand | Ligand-to-metal charge transfer, tunable emission. mdpi.commdpi.com |

Future Perspectives and Emerging Research Avenues for 2 Aminopyrimidin 4 Yl Phosphonic Acid

Integration with Advanced Materials Science

The phosphonic acid group is renowned for its strong coordination with metal ions and its ability to anchor to various surfaces, making it a prime candidate for the development of advanced materials. The incorporation of the aminopyrimidine unit could introduce additional functionalities, such as specific recognition sites or desirable electronic properties.

Future research could focus on the use of (2-aminopyrimidin-4-yl)phosphonic acid as a building block for metal-organic frameworks (MOFs) . The nitrogen atoms of the pyrimidine (B1678525) ring, along with the phosphonate (B1237965) group, could act as multidentate linkers, leading to novel network topologies with potential applications in gas storage, separation, and catalysis. nih.govrsc.org The amino group could also serve as a post-synthetic modification site to tune the properties of the resulting MOFs.